molecular formula C16H22NO4+ B11761134 [(2R)-3-carboxy-2-{[(2E)-3-phenylprop-2-enoyl]oxy}propyl]trimethylazanium

[(2R)-3-carboxy-2-{[(2E)-3-phenylprop-2-enoyl]oxy}propyl]trimethylazanium

Cat. No.: B11761134
M. Wt: 292.35 g/mol
InChI Key: IHFYXXVXPHBYPU-ATWMFIQVSA-O
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Description

[(2R)-3-carboxy-2-{[(2E)-3-phenylprop-2-enoyl]oxy}propyl]trimethylazanium is a complex organic compound with a unique structure that includes a carboxylic acid group, a phenylprop-2-enoyl group, and a trimethylazanium group

Preparation Methods

The synthesis of [(2R)-3-carboxy-2-{[(2E)-3-phenylprop-2-enoyl]oxy}propyl]trimethylazanium typically involves multiple steps. One common synthetic route includes the esterification of a carboxylic acid with an alcohol in the presence of a catalyst, followed by the introduction of the phenylprop-2-enoyl group through a reaction with an appropriate reagent. The final step involves the quaternization of the nitrogen atom to form the trimethylazanium group. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

[(2R)-3-carboxy-2-{[(2E)-3-phenylprop-2-enoyl]oxy}propyl]trimethylazanium can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule. Common reagents for these reactions include halides and other nucleophilic species.

Scientific Research Applications

[(2R)-3-carboxy-2-{[(2E)-3-phenylprop-2-enoyl]oxy}propyl]trimethylazanium has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific molecular pathways.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of [(2R)-3-carboxy-2-{[(2E)-3-phenylprop-2-enoyl]oxy}propyl]trimethylazanium involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

[(2R)-3-carboxy-2-{[(2E)-3-phenylprop-2-enoyl]oxy}propyl]trimethylazanium can be compared with similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity.

Properties

Molecular Formula

C16H22NO4+

Molecular Weight

292.35 g/mol

IUPAC Name

[(2R)-3-carboxy-2-[(E)-3-phenylprop-2-enoyl]oxypropyl]-trimethylazanium

InChI

InChI=1S/C16H21NO4/c1-17(2,3)12-14(11-15(18)19)21-16(20)10-9-13-7-5-4-6-8-13/h4-10,14H,11-12H2,1-3H3/p+1/b10-9+/t14-/m1/s1

InChI Key

IHFYXXVXPHBYPU-ATWMFIQVSA-O

Isomeric SMILES

C[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)/C=C/C1=CC=CC=C1

Canonical SMILES

C[N+](C)(C)CC(CC(=O)O)OC(=O)C=CC1=CC=CC=C1

Origin of Product

United States

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